molecular formula C42H24F39P B12574217 Phosphine, tris[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]- CAS No. 195324-93-7

Phosphine, tris[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]-

Cat. No.: B12574217
CAS No.: 195324-93-7
M. Wt: 1300.5 g/mol
InChI Key: PCEJVQNZONSMMQ-UHFFFAOYSA-N
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Description

Phosphine, tris[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]- is a specialized organophosphorus compound. It is characterized by the presence of three phenyl groups, each substituted with a tridecafluorooctyl chain. This compound is notable for its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphine, tris[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]- typically involves the reaction of a tridecafluorooctyl-substituted phenyl halide with a phosphine reagent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. Common solvents used include tetrahydrofuran or diethyl ether, and the reaction is often catalyzed by a base such as potassium tert-butoxide .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Phosphine, tris[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism by which phosphine, tris[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]- exerts its effects is primarily through its role as a ligand. It coordinates with transition metals to form complexes that can facilitate various catalytic processes. The fluorinated chains enhance the solubility and stability of these complexes in organic solvents, making them highly effective in catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphine, tris[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]- is unique due to its specific substitution pattern and the length of its fluorinated chains. These features provide a balance between solubility, stability, and reactivity, making it particularly useful in specialized applications .

Properties

CAS No.

195324-93-7

Molecular Formula

C42H24F39P

Molecular Weight

1300.5 g/mol

IUPAC Name

tris[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphane

InChI

InChI=1S/C42H24F39P/c43-25(44,28(49,50)31(55,56)34(61,62)37(67,68)40(73,74)75)13-10-19-4-1-7-22(16-19)82(23-8-2-5-20(17-23)11-14-26(45,46)29(51,52)32(57,58)35(63,64)38(69,70)41(76,77)78)24-9-3-6-21(18-24)12-15-27(47,48)30(53,54)33(59,60)36(65,66)39(71,72)42(79,80)81/h1-9,16-18H,10-15H2

InChI Key

PCEJVQNZONSMMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)P(C2=CC=CC(=C2)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C3=CC=CC(=C3)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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